Inflexin

Description

Structure

3D Structure

Properties

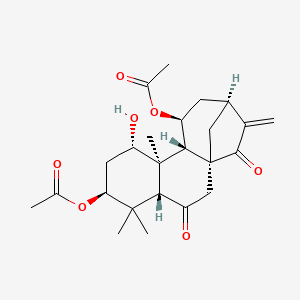

Molecular Formula |

C24H32O7 |

|---|---|

Molecular Weight |

432.5 g/mol |

IUPAC Name |

[(1S,4R,6S,8S,9S,10S,11S,13S)-6-acetyloxy-8-hydroxy-5,5,9-trimethyl-14-methylidene-3,15-dioxo-11-tetracyclo[11.2.1.01,10.04,9]hexadecanyl] acetate |

InChI |

InChI=1S/C24H32O7/c1-11-14-7-16(30-12(2)25)20-23(6)17(28)8-18(31-13(3)26)22(4,5)19(23)15(27)10-24(20,9-14)21(11)29/h14,16-20,28H,1,7-10H2,2-6H3/t14-,16+,17+,18+,19-,20+,23-,24+/m1/s1 |

InChI Key |

LSJBRRZMOVGSIZ-XRBPMINJSA-N |

Isomeric SMILES |

CC(=O)O[C@H]1C[C@@H]2C[C@]3([C@@H]1[C@@]4([C@H](C[C@@H](C([C@H]4C(=O)C3)(C)C)OC(=O)C)O)C)C(=O)C2=C |

Canonical SMILES |

CC(=O)OC1CC2CC3(C1C4(C(CC(C(C4C(=O)C3)(C)C)OC(=O)C)O)C)C(=O)C2=C |

Origin of Product |

United States |

Foundational & Exploratory

Infliximab's Mechanism of Action in Crohn's Disease: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular and cellular mechanisms by which infliximab, a chimeric monoclonal antibody against tumor necrosis factor-alpha (TNF-α), exerts its therapeutic effects in Crohn's disease. The guide details the core pathways of action, summarizes key quantitative data from clinical and preclinical studies, and outlines the experimental protocols used to elucidate these mechanisms.

Core Mechanisms of Action

Infliximab's efficacy in Crohn's disease stems from a multi-faceted approach that goes beyond simple neutralization of soluble TNF-α. The primary mechanisms include:

-

Neutralization of TNF-α: Infliximab binds with high affinity to both soluble and transmembrane forms of TNF-α, preventing the cytokine from binding to its receptors (TNFR1 and TNFR2).[1] This action blocks the downstream inflammatory signaling cascades, primarily the NF-κB pathway, which is responsible for the transcription of numerous pro-inflammatory genes.

-

Induction of Apoptosis in Immune Cells: A key mechanism of infliximab is the induction of programmed cell death (apoptosis) in activated T lymphocytes and monocytes in the intestinal mucosa.[2][3] This is thought to be mediated through the binding of infliximab to transmembrane TNF-α (mTNF), leading to a caspase-dependent apoptotic pathway.[2][4] This targeted cell death reduces the population of inflammatory cells responsible for tissue damage in Crohn's disease.[3][5]

-

Reverse Signaling: Infliximab can trigger "reverse signaling" by binding to mTNF on the surface of immune cells like monocytes.[6][7] This outside-to-inside signaling can lead to the downregulation of pro-inflammatory cytokine production, such as TNF-α, IL-1β, IL-6, and IL-8.[6] It can also induce the production of the anti-inflammatory cytokine IL-10.[8][9]

-

Modulation of the TNF-α System: Infliximab manipulates the TNF-α system to enhance its own anti-inflammatory effects. It has been shown to cause monocytes to increase their release of soluble TNFR2, which acts as a natural inhibitor of TNF-α.[8][10] It also reduces the expression of TNFR2 on monocytes, thereby decreasing their responsiveness to TNF-α.[10]

-

Promotion of Mucosal Healing: By reducing the inflammatory infiltrate and promoting the resolution of inflammation, infliximab facilitates mucosal healing.[11][12] This is evidenced by significant improvements in endoscopic scores and histological findings in patients treated with infliximab.[11] The restoration of the intestinal epithelial barrier is a critical component of this healing process.[5]

Quantitative Data Summary

The following tables summarize key quantitative data from studies investigating the effects of infliximab in Crohn's disease.

Table 1: Impact of Infliximab on Endoscopic and Clinical Outcomes in Crohn's Disease

| Parameter | Study Population | Infliximab Dose | Time Point | Outcome | Citation |

| Endoscopic Healing (CDEIS) | 30 patients with active Crohn's disease | 5, 10, or 20 mg/kg (single infusion) | 4 weeks | Significant decrease in CDEIS scores in infliximab-treated patients vs. placebo. | [11] |

| Endoscopic Response | 71 patients with active luminal Crohn's disease | Standard induction and maintenance | 3 months | 73% of patients had a positive endoscopic response. | [13] |

| Mucosal Healing | 71 patients with active luminal Crohn's disease | Standard induction and maintenance | 3 months | 45% of patients achieved mucosal healing. | [13] |

| Clinical Remission (CDAI < 150) | 106 Crohn's disease patients | Standard induction | 10 weeks | 57.5% of patients achieved clinical remission. | [14] |

| Endoscopic Recurrence Post-Resection | Patients post-ileocolonic resection | 5 mg/kg every 8 weeks | 76 weeks | 22.4% in infliximab group vs. 51.3% in placebo group (Rutgeerts score ≥ i2). | [15][16] |

Table 2: Effect of Infliximab on Cytokine Levels in Crohn's Disease Patients

| Cytokine | Study Population | Time Point | Change with Infliximab | Citation |

| IL-6 | 37 patients with active Crohn's disease | 4 and 8 weeks post-treatment | Significantly decreased. | [17] |

| IL-8 | 37 patients with active Crohn's disease | 4 and 8 weeks post-treatment | Significantly decreased. | [17] |

| IL-12 | 37 patients with active Crohn's disease | 4 and 8 weeks post-treatment | Significantly decreased in the 'in progress' treatment group. | [17] |

| MIP-1β | 37 patients with active Crohn's disease | 4 and 8 weeks post-treatment | Significantly decreased. | [17] |

| IFN-γ | 201 anti-TNF naive Crohn's disease patients | 2 and 6 weeks post-induction | Significantly decreased in responders. | [18] |

| IL-10 | Crohn's disease patients on maintenance therapy | - | Positively associated with infliximab trough levels. | [19] |

Key Experimental Protocols

This section details the methodologies for key experiments cited in the literature to investigate the mechanism of action of infliximab.

Assessment of Apoptosis in Lamina Propria T-cells

-

Objective: To determine if infliximab induces apoptosis in T lymphocytes isolated from the intestinal lamina propria of Crohn's disease patients.

-

Methodology:

-

Cell Isolation: Lamina propria mononuclear cells (LPMCs) are isolated from fresh endoscopic biopsy specimens of Crohn's disease patients. This is typically achieved by mechanical disaggregation followed by enzymatic digestion (e.g., with collagenase and dispase) and density gradient centrifugation (e.g., using Ficoll-Paque).

-

Cell Culture: Isolated LPMCs are cultured in a suitable medium (e.g., RPMI-1640) supplemented with fetal bovine serum and antibiotics.

-

Infliximab Treatment: The cells are treated with a clinically relevant concentration of infliximab (e.g., 10 µg/mL) for a specified period (e.g., 24-72 hours). A control group of cells is cultured without infliximab.

-

Apoptosis Detection: Apoptosis is quantified using one or more of the following methods:

-

Annexin V/Propidium Iodide (PI) Staining: This flow cytometry-based assay distinguishes between early apoptotic (Annexin V positive, PI negative), late apoptotic/necrotic (Annexin V positive, PI positive), and live cells (Annexin V negative, PI negative).[2]

-

TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) Assay: This method detects DNA fragmentation, a hallmark of late-stage apoptosis, by labeling the 3'-hydroxyl ends of DNA breaks with fluorescently labeled dUTP. This can be assessed by flow cytometry or microscopy.[2][5]

-

Caspase Activity Assays: The activity of key executioner caspases, such as caspase-3, can be measured using immunoblotting for cleaved caspase-3 or by using fluorogenic caspase substrates.[2]

-

-

-

Citation: Di Sabatino A, et al. Gut. 2004.[2]

Measurement of Cytokine Production (Reverse Signaling)

-

Objective: To assess the effect of infliximab on the production of pro-inflammatory cytokines by monocytes, indicative of reverse signaling.

-

Methodology:

-

Monocyte Isolation: Peripheral blood mononuclear cells (PBMCs) are isolated from healthy individuals or Crohn's disease patients by density gradient centrifugation. Monocytes are then purified from the PBMC population using methods such as plastic adherence or magnetic-activated cell sorting (MACS) with anti-CD14 microbeads.

-

Infliximab Pre-treatment: Purified monocytes are pre-treated with infliximab (e.g., 10 µg/mL) for a short period (e.g., 1-2 hours).

-

Stimulation: The pre-treated monocytes are then stimulated with a pro-inflammatory agent, such as lipopolysaccharide (LPS) or staphylococcal enterotoxin A (SEA), to induce cytokine production.

-

Cytokine Quantification: After a suitable incubation period (e.g., 6-24 hours), the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6, IL-8) are measured. This can be done at the mRNA level using reverse transcription-polymerase chain reaction (RT-PCR) or quantitative PCR (qPCR), or at the protein level using enzyme-linked immunosorbent assay (ELISA) or a multiplex bead-based assay (e.g., Bio-Plex).[6][17]

-

-

Citation: Me-Bar J, et al. Gut. 2004.[6]

Endoscopic and Histological Evaluation of Mucosal Healing

-

Objective: To evaluate the effect of infliximab on the endoscopic and histological appearance of the intestinal mucosa in Crohn's disease patients.

-

Methodology:

-

Patient Cohort: Patients with active Crohn's disease are enrolled in a clinical trial.

-

Baseline Assessment: Prior to treatment, patients undergo an ileocolonoscopy to assess the severity of mucosal inflammation. The Crohn's Disease Endoscopic Index of Severity (CDEIS) is a validated scoring system used for this purpose. Biopsy specimens are also collected from inflamed areas for histological analysis.

-

Infliximab Administration: Patients receive a standard induction regimen of infliximab (e.g., 5 mg/kg at weeks 0, 2, and 6).

-

Follow-up Assessment: A repeat ileocolonoscopy is performed at a pre-defined time point after the start of treatment (e.g., 4 or 10 weeks). The CDEIS is recalculated, and biopsies are taken from the same locations as at baseline.

-

Data Analysis: The change in CDEIS from baseline to the follow-up visit is calculated to determine the endoscopic response. Histological sections are prepared from the biopsy specimens, stained (e.g., with hematoxylin and eosin), and evaluated by a pathologist for changes in the inflammatory infiltrate and architectural abnormalities.[11]

-

-

Citation: D'Haens G, et al. Gastroenterology. 1999.[11]

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key signaling pathways and experimental workflows described in this guide.

Caption: TNF-α signaling pathway and points of intervention by infliximab.

Caption: Workflow for assessing infliximab-induced apoptosis in lamina propria T-cells.

Caption: Workflow for assessing reverse signaling induced by infliximab in monocytes.

Conclusion

The mechanism of action of infliximab in Crohn's disease is complex and multifaceted, extending beyond the simple neutralization of TNF-α. By inducing apoptosis in key inflammatory cells, triggering reverse signaling pathways, and promoting mucosal healing, infliximab effectively disrupts the chronic inflammatory cascade that characterizes the disease. A thorough understanding of these mechanisms is crucial for the continued development of targeted therapies and for optimizing the clinical use of infliximab and other anti-TNF agents in the management of Crohn's disease.

References

- 1. Infliximab in the treatment of Crohn’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Defective mucosal T cell death is sustainably reverted by infliximab in a caspase dependent pathway in Crohn's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Infliximab treatment induces apoptosis of lamina propria T lymphocytes in Crohn's disease - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Infliximab induces apoptosis of monocytes and T lymphocytes in a human-mouse chimeric model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Clinical Use and Mechanisms of Infliximab Treatment on Inflammatory Bowel Disease: A Recent Update - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Effects of infliximab on apoptosis and reverse signaling of monocytes from healthy individuals and patients with Crohn's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Infliximab induces potent anti-inflammatory responses by outside-to-inside signals through transmembrane TNF-alpha - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Infliximab and the TNF-alpha system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. journals.physiology.org [journals.physiology.org]

- 11. Endoscopic and histological healing with infliximab anti-tumor necrosis factor antibodies in Crohn's disease: A European multicenter trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Mucosal healing in inflammatory bowel disease: impossible ideal or therapeutic target? - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Endoscopic monitoring of infliximab therapy in Crohn's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Infliximab preferentially induces clinical remission and mucosal healing in short course Crohn's disease with luminal lesions through balancing abnormal immune response in gut mucosa - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. air.unimi.it [air.unimi.it]

- 16. webaigo.it [webaigo.it]

- 17. Serial changes of cytokines in Crohn's disease treated with infliximab - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Evolution of cytokines and inflammatory biomarkers during infliximab induction therapy and the impact of inflammatory burden on primary response in patients with Crohn's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Frontiers | Clinical and Immunological Factors Associated with Recommended Trough Levels of Adalimumab and Infliximab in Patients with Crohn’s Disease [frontiersin.org]

Infliximab's Disruption of the TNF-α Signaling Pathway: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the molecular interactions and cellular consequences of infliximab's engagement with the Tumor Necrosis Factor-alpha (TNF-α) signaling pathway. By binding to both soluble and transmembrane forms of TNF-α, infliximab effectively neutralizes its pro-inflammatory activities, a mechanism central to its therapeutic efficacy in a range of autoimmune diseases. This document provides a comprehensive overview of the quantitative data underpinning our understanding of this interaction, detailed experimental protocols for its characterization, and visual representations of the involved signaling cascades.

Quantitative Analysis of Infliximab-TNF-α Interaction

The efficacy of infliximab is rooted in its high-affinity binding to TNF-α and its subsequent biological effects. The following tables summarize key quantitative parameters that define these interactions.

| Parameter | Analyte | Value | Measurement Method | Reference |

| Binding Affinity (KD) | Soluble TNF-α (sTNF-α) | 4.2 pM | Kinetic Exclusion Assay (KinExA) | [1](2) |

| Transmembrane TNF-α (tmTNF-α) | 7.0 pM | Kinetic Exclusion Assay (KinExA) | [1](2) | |

| EC50 | Antibody-Dependent Cell-Mediated Cytotoxicity (ADCC) | 148 ng/mL | ADCC Reporter Bioassay | [3](4) |

| Complement-Dependent Cytotoxicity (CDC) | 0.73 µg/mL | CDC Assay | [3](4) | |

| IC50 | TNF-α Neutralization | 56 ng/mL | L929 Cell-Based Assay | [5](6) |

| Cellular Effect | Cell Type | Observation | Fold Change/Significance | Reference |

| Apoptosis Induction | CD3/CD28 stimulated Jurkat T cells | Increase in Bax/Bcl-2 ratio at 4 hours | 0.27 to 0.43 (p<0.05) | [7](8) |

| CD3/CD28 stimulated Jurkat T cells | Increase in Bax/Bcl-2 ratio at 24 hours | 0.26 to 0.59 (p<0.05) | [7](8) | |

| Cytokine Inhibition | Ulcerative Colitis Patients | Serum IL-6 levels lower in responders vs. non-responders | p = 0.012 | [9](9) |

| Crohn's Disease Patients | IL-6 levels significantly decreased after infliximab therapy | p < 0.001 | [10](10) |

Core Signaling Pathways and Infliximab's Intervention

The biological effects of TNF-α are mediated through its interaction with two distinct receptors, TNFR1 and TNFR2, initiating a cascade of intracellular events. Infliximab's primary mechanism of action is the direct neutralization of TNF-α, preventing its engagement with these receptors and thereby inhibiting downstream signaling.

The Canonical TNF-α Signaling Pathway

Upon binding of TNF-α to TNFR1, a signaling complex is formed, leading to the activation of key inflammatory and cell survival pathways, most notably the NF-κB and MAPK pathways.

Caption: Infliximab neutralizes TNF-α, preventing TNFR1 activation and downstream signaling.

Infliximab-Mediated Reverse Signaling

In addition to neutralization, infliximab can bind to transmembrane TNF-α (tmTNF-α) on the surface of immune cells, initiating an intracellular signaling cascade within the TNF-α-expressing cell itself. This "reverse signaling" can lead to anti-inflammatory responses and apoptosis.

Caption: Infliximab binding to tmTNF-α induces apoptosis and anti-inflammatory effects.

Key Experimental Protocols

The following section details the methodologies for key experiments used to characterize the effects of infliximab on the TNF-α signaling pathway.

TNF-α Neutralization Bioassay (L929 Cytotoxicity Assay)

This assay quantifies the ability of infliximab to neutralize the cytotoxic effects of TNF-α on the L929 mouse fibrosarcoma cell line.

Materials:

-

L929 cells (ATCC CCL-1)

-

RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS)

-

Recombinant human TNF-α

-

Infliximab

-

Actinomycin D

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

-

MTT Lysis Solution (e.g., 20% SDS, 50% DMF)

-

96-well flat-bottom culture plates

Procedure:

-

Seed L929 cells in a 96-well plate at a density of 3.5 x 10^5 cells/mL in assay medium (RPMI with 2% FBS) and incubate overnight.[11](11)

-

Prepare serial dilutions of infliximab.

-

Pre-incubate the infliximab dilutions with a constant, suboptimal concentration of TNF-α (e.g., a concentration that causes ~80% cell death) for 1-2 hours at 37°C.[12](12)

-

Add Actinomycin D to the L929 cells to a final concentration of 1 µg/mL to sensitize them to TNF-α-induced apoptosis.

-

Add the infliximab/TNF-α mixtures to the L929 cells and incubate for 24-48 hours.[11](11)

-

Add MTT solution to each well and incubate for 4 hours.

-

Add MTT Lysis Solution and incubate overnight.

-

Read the absorbance at 570 nm. The IC50 is calculated as the concentration of infliximab that results in 50% protection from TNF-α-induced cell death.[11](13--INVALID-LINK--

Western Blot Analysis of NF-κB and MAPK Pathway Activation

This protocol is designed to assess the effect of infliximab on the phosphorylation and degradation of key proteins in the NF-κB and MAPK signaling pathways.

Materials:

-

Cells responsive to TNF-α (e.g., HeLa, THP-1)

-

Infliximab

-

Recombinant human TNF-α

-

Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Primary antibodies: anti-phospho-IκBα, anti-IκBα, anti-phospho-p65, anti-p65, anti-phospho-JNK, anti-JNK, anti-phospho-p38, anti-p38, and a loading control (e.g., anti-β-actin or anti-GAPDH)

-

HRP-conjugated secondary antibodies

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF or nitrocellulose membranes

-

Chemiluminescent substrate

Procedure:

-

Pre-treat cells with infliximab for a specified time (e.g., 1 hour).

-

Stimulate the cells with TNF-α (e.g., 10 ng/mL) for various time points (e.g., 0, 15, 30, 60 minutes).

-

Lyse the cells and quantify protein concentration.

-

Separate equal amounts of protein by SDS-PAGE and transfer to a membrane.

-

Block the membrane (e.g., with 5% non-fat milk or BSA in TBST).

-

Incubate with primary antibodies overnight at 4°C.

-

Wash and incubate with HRP-conjugated secondary antibodies.

-

Detect the signal using a chemiluminescent substrate and an imaging system.

-

Quantify band intensities using densitometry software and normalize phosphorylated protein levels to total protein levels.[14](15--INVALID-LINK--

Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokine Quantification

This protocol measures the concentration of cytokines, such as IL-6, in cell culture supernatants to assess the downstream effects of infliximab on inflammatory responses.

Materials:

-

ELISA kit for the specific cytokine of interest (e.g., human IL-6)

-

Cell culture supernatants from cells treated with TNF-α and/or infliximab

-

Microplate reader

Procedure:

-

Coat a 96-well plate with the capture antibody overnight.[16](16)

-

Wash the plate and block with a suitable blocking buffer.

-

Add standards and samples (cell culture supernatants) to the wells and incubate.

-

Wash the plate and add the detection antibody.

-

Wash and add the enzyme-conjugate (e.g., streptavidin-HRP).

-

Wash and add the substrate solution (e.g., TMB).

-

Stop the reaction with a stop solution and read the absorbance at the appropriate wavelength.

-

Calculate the cytokine concentration in the samples based on the standard curve.[16](16)

Experimental Workflow Visualization

The following diagram illustrates a typical experimental workflow for assessing the multifaceted effects of infliximab on TNF-α signaling.

Caption: A typical workflow to study infliximab's effects on the TNF-α pathway.

This guide provides a foundational understanding of the mechanisms by which infliximab modulates the TNF-α signaling pathway. The presented quantitative data, detailed experimental protocols, and visual representations of the signaling cascades offer valuable resources for researchers and professionals in the field of drug development and immunology. Further investigation into the nuances of reverse signaling and the interplay with other cellular pathways will continue to refine our comprehension of this important therapeutic agent.

References

- 1. file.elabscience.com [file.elabscience.com]

- 2. academic.oup.com [academic.oup.com]

- 3. mdpi.com [mdpi.com]

- 4. Membrane TNFα Target Cells [promega.jp]

- 5. mdpi.com [mdpi.com]

- 6. AVX-470: A Novel Oral Anti-TNF Antibody with Therapeutic Potential in Inflammatory Bowel Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Infliximab induces potent anti-inflammatory responses by outside-to-inside signals through transmembrane TNF-alpha - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Infliximab treatment induces apoptosis of lamina propria T lymphocytes in Crohn's disease - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Serum interleukin-6 level is associated with response to infliximab in ulcerative colitis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Development and Validation of an Interleukin-6 Nomogram to Predict Primary Non-response to Infliximab in Crohn’s Disease Patients - PMC [pmc.ncbi.nlm.nih.gov]

- 11. documents.thermofisher.com [documents.thermofisher.com]

- 12. scispace.com [scispace.com]

- 13. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]

- 14. benchchem.com [benchchem.com]

- 15. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]

- 16. Enzyme-Linked Immunosorbent Assay (ELISA) for Detection of Human TNF-α in Culture Supernatants - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]

The Pro-Apoptotic Power of Infliximab: A Technical Guide to T-Cell Induction

For Immediate Release

[City, State] – [Date] – In the landscape of biologic therapies, infliximab, a chimeric monoclonal antibody against tumor necrosis factor-alpha (TNF-α), has long been a cornerstone in the management of chronic inflammatory diseases such as Crohn's disease. While its primary mechanism of neutralizing soluble TNF-α is well-established, a growing body of evidence illuminates a more intricate and potent function: the direct induction of T-cell apoptosis. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the molecular mechanisms, experimental validation, and signaling pathways that underpin this critical therapeutic action.

Executive Summary

Infliximab's therapeutic efficacy extends beyond the mere sequestration of soluble TNF-α. A pivotal aspect of its mechanism of action lies in its ability to bind to transmembrane TNF-α (tmTNF-α) expressed on the surface of activated T-lymphocytes. This interaction triggers a cascade of intracellular events, culminating in programmed cell death, or apoptosis, of these key inflammatory mediators. This guide will dissect the signaling pathways involved, present quantitative data from key studies in a structured format, and provide detailed experimental protocols for the investigation of infliximab-induced T-cell apoptosis.

Core Mechanism: Beyond Neutralization to Apoptosis Induction

Infliximab's unique ability to induce T-cell apoptosis is primarily attributed to its interaction with tmTNF-α. Unlike etanercept, a soluble TNF-α receptor fusion protein, infliximab, an IgG1 monoclonal antibody, can effectively bind to tmTNF-α and initiate "reverse signaling" or "outside-to-inside signaling" within the target T-cell.[1][2] This process is particularly crucial in the inflammatory milieu of the gut mucosa in Crohn's disease, where a rapid and specific increase in T-lymphocyte apoptosis is observed following infliximab administration.[3][4][5]

Studies have consistently demonstrated that infliximab's pro-apoptotic effect is selective for activated T-lymphocytes, leaving resting T-cells largely unaffected.[4][5] This specificity is critical for its therapeutic effect, as it targets the very cells driving the chronic inflammatory process.

Signaling Pathways of Infliximab-Induced T-Cell Apoptosis

The binding of infliximab to tmTNF-α on activated T-cells initiates a complex network of intracellular signals that converge on the apoptotic machinery. The primary pathways implicated are the caspase cascade and the modulation of Bcl-2 family proteins, with evidence also pointing to the involvement of the c-Jun N-terminal kinase (JNK) pathway.

Caspase-Dependent Apoptosis

A central mechanism in infliximab-induced T-cell apoptosis is the activation of the caspase cascade, a family of cysteine proteases that execute programmed cell death.[6][7] Infliximab treatment leads to the activation of effector caspases, most notably caspase-3, which then cleave a host of cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis.[6][8] The induction of apoptosis can be significantly inhibited by pan-caspase inhibitors such as Z-VAD-FMK, confirming the caspase-dependent nature of this process.[7]

Modulation of Bcl-2 Family Proteins

The Bcl-2 family of proteins plays a critical role in regulating the intrinsic apoptotic pathway by controlling mitochondrial outer membrane permeabilization. Infliximab has been shown to alter the balance between pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2) members of this family. Specifically, infliximab treatment leads to an increased Bax/Bcl-2 ratio in activated T-cells.[3][4] This shift in balance favors the release of cytochrome c from the mitochondria, a key event in the activation of the caspase cascade.

Role of JNK and p53 Signaling

Further research has elucidated the involvement of the c-Jun N-terminal kinase (JNK) and p53 signaling pathways in infliximab-mediated apoptosis.[2] The binding of infliximab to tmTNF-α can lead to the phosphorylation and activation of JNK. This, in turn, can contribute to the activation of the pro-apoptotic machinery. Additionally, evidence suggests the involvement of p53 activation, a tumor suppressor protein that can induce apoptosis by upregulating pro-apoptotic proteins like Bax and Bak.[2]

Quantitative Data on Infliximab-Induced T-Cell Apoptosis

The pro-apoptotic effects of infliximab on T-cells have been quantified in numerous in vitro and in vivo studies. The following tables summarize key findings from the literature, providing a comparative overview of the extent of apoptosis induction and the molecular changes observed.

| Study Focus | Cell Type | Treatment | Key Finding | Reference |

| In vivo apoptosis | Lamina propria T-cells (Crohn's disease patients) | Infliximab infusion (5 mg/kg) | Significant increase in TUNEL-positive (apoptotic) CD3+ T-cells 24 hours post-infusion. | [4][5] |

| In vitro apoptosis | CD3/CD28 stimulated Jurkat T-cells | Infliximab | Significant induction of apoptosis and an increase in the Bax/Bcl-2 ratio from 0.26 to 0.59. | [4] |

| Caspase activation | Lamina propria T-cells (Crohn's disease patients) | Infliximab | Time-dependent activation of caspase-3. | [8] |

| Comparison with Etanercept | Activated peripheral blood lymphocytes | Infliximab vs. Etanercept | Infliximab, but not etanercept, induced significant apoptosis. | [8] |

Detailed Experimental Protocols

Reproducible and rigorous experimental design is paramount in elucidating the mechanisms of drug action. This section provides detailed methodologies for key experiments used to investigate infliximab-induced T-cell apoptosis.

T-Cell Isolation and Culture

-

Source: Peripheral blood mononuclear cells (PBMCs) from healthy donors or patients, or cultured T-cell lines (e.g., Jurkat).

-

Isolation: Lamina propria lymphocytes can be isolated from intestinal biopsies by enzymatic digestion (e.g., collagenase and dispase). PBMCs are typically isolated by Ficoll-Paque density gradient centrifugation.

-

Culture: T-cells are cultured in complete RPMI-1640 medium supplemented with 10% fetal bovine serum, L-glutamine, and penicillin-streptomycin.

-

Activation: For studies on activated T-cells, cells are stimulated with plate-bound anti-CD3 (e.g., 1-5 µg/mL) and soluble anti-CD28 (e.g., 1 µg/mL) antibodies for 24-72 hours.[4]

Measurement of T-Cell Apoptosis by Annexin V/Propidium Iodide (PI) Staining

This is a widely used flow cytometry-based method to detect early (Annexin V positive, PI negative) and late (Annexin V positive, PI positive) apoptotic cells.

-

Principle: Annexin V has a high affinity for phosphatidylserine (PS), a phospholipid that is translocated from the inner to the outer leaflet of the plasma membrane during early apoptosis. PI is a fluorescent nucleic acid-binding dye that can only enter cells with a compromised cell membrane, a feature of late apoptotic and necrotic cells.

-

Protocol:

-

Harvest T-cells after treatment with infliximab (e.g., 10 µg/mL) or a control antibody for the desired time period (e.g., 24-72 hours).

-

Wash the cells twice with cold phosphate-buffered saline (PBS).

-

Resuspend the cells in 1X Annexin V binding buffer at a concentration of 1 x 10^6 cells/mL.[9]

-

Transfer 100 µL of the cell suspension to a flow cytometry tube.

-

Add 5 µL of FITC-conjugated Annexin V and 2-5 µL of PI (50 µg/mL).[9][10]

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[9]

-

Add 400 µL of 1X Annexin V binding buffer to each tube.

-

Analyze the samples by flow cytometry within one hour.[9]

-

Caspase-3 Activity Assay

Caspase-3 activity can be measured using colorimetric or fluorometric assays, or by detecting the cleaved form of caspase-3 via Western blotting.

-

Principle (Colorimetric Assay): The assay utilizes a synthetic peptide substrate (e.g., DEVD-pNA) that is specifically cleaved by active caspase-3, releasing a chromophore (p-nitroaniline, pNA) which can be quantified by measuring its absorbance at 405 nm.[11]

-

Protocol (Colorimetric Assay):

-

Prepare cell lysates from treated and control T-cells using the provided lysis buffer.[11]

-

Determine the protein concentration of each lysate.

-

Add 50-200 µg of protein from each lysate to a 96-well plate.

-

Add 2X Reaction Buffer containing dithiothreitol (DTT) to each well.[11]

-

Initiate the reaction by adding the DEVD-pNA substrate.

-

Incubate the plate at 37°C for 1-2 hours.

-

Measure the absorbance at 405 nm using a microplate reader.

-

The fold-increase in caspase-3 activity can be determined by comparing the results from the treated samples to the untreated controls.

-

Conclusion and Future Directions

The induction of T-cell apoptosis is a critical and distinct mechanism of action for infliximab, contributing significantly to its therapeutic success in inflammatory bowel disease. By binding to tmTNF-α and triggering intracellular signaling cascades involving caspases and Bcl-2 family proteins, infliximab effectively eliminates the activated T-lymphocytes that perpetuate chronic inflammation.

Future research should continue to unravel the finer details of the signaling networks initiated by infliximab and other anti-TNF agents. A deeper understanding of these pathways will not only enhance our knowledge of the pathophysiology of inflammatory diseases but also pave the way for the development of more targeted and effective therapies. The experimental protocols and data presented in this guide provide a solid foundation for researchers to further explore this fascinating and clinically relevant area of immunology and drug development.

References

- 1. Apoptosis of T cells and the control of inflammatory bowel disease: therapeutic implications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Infliximab induces potent anti-inflammatory responses by outside-to-inside signals through transmembrane TNF-alpha - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Infliximab treatment induces apoptosis of lamina propria T lymphocytes in Crohn's disease - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Infliximab treatment induces apoptosis of lamina propria T lymphocytes in Crohn's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Defective mucosal T cell death is sustainably reverted by infliximab in a caspase dependent pathway in Crohn’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Infliximab induces apoptosis of monocytes and T lymphocytes in a human-mouse chimeric model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Infliximab but not etanercept induces apoptosis in lamina propria T-lymphocytes from patients with Crohn's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Annexin V Staining Protocol [bdbiosciences.com]

- 10. kumc.edu [kumc.edu]

- 11. abcam.com [abcam.com]

Infliximab's Impact on Cytokine Profiles in Rheumatoid Arthritis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the intricate relationship between the chimeric monoclonal antibody, infliximab, and the cytokine milieu in rheumatoid arthritis (RA). By neutralizing tumor necrosis factor-alpha (TNF-α), infliximab initiates a cascade of changes in the complex network of cytokines that drive the pathophysiology of RA. This document provides a comprehensive overview of these changes, supported by quantitative data, detailed experimental protocols, and visual representations of the underlying biological pathways and workflows.

The Central Role of TNF-α and the Mechanism of Infliximab

Rheumatoid arthritis is a chronic autoimmune disease characterized by synovial inflammation and progressive joint destruction. A key mediator in this process is TNF-α, a pleiotropic pro-inflammatory cytokine.[1][2] TNF-α is found at elevated levels in the synovial fluid and tissue of RA patients, where it stimulates synovial cells to produce matrix metalloproteinases (MMPs) and other inflammatory mediators, leading to cartilage and bone degradation.[3]

Infliximab is a chimeric monoclonal antibody that binds with high affinity and specificity to both soluble and transmembrane forms of TNF-α.[4] This binding neutralizes the biological activity of TNF-α by preventing it from interacting with its receptors, TNFR1 and TNFR2, thereby interrupting the downstream inflammatory signaling cascades.[4]

Quantitative Impact of Infliximab on Cytokine Profiles

Treatment with infliximab leads to significant alterations in the levels of various pro-inflammatory and anti-inflammatory cytokines in both the serum and synovial fluid of RA patients. The following tables summarize the quantitative changes observed in key cytokines from clinical studies.

Table 1: Changes in Serum Cytokine Concentrations in Rheumatoid Arthritis Patients Following Infliximab Treatment

| Cytokine | Baseline Concentration (pg/mL) (Mean ± SD or Median [IQR]) | Post-Infliximab Concentration (pg/mL) (Mean ± SD or Median [IQR]) | Timepoint of Measurement | Reference |

| Pro-Inflammatory | ||||

| TNF-α | 76.1 ± 103.2 (Active RA) | 76.6 ± 93.4 (Active RA, no significant change) | 9-11 days | [5] |

| IL-1β | Elevated in RA vs. Healthy Controls | No significant change reported | 12 weeks | [6] |

| IL-6 | Elevated in RA vs. Healthy Controls | Significantly decreased (p < 0.05) | 12 weeks | [6] |

| IL-6 | - | Decreased to 31.87 ng/L [0.29] | 14 weeks | [7] |

| IL-15 | Elevated in RA vs. Healthy Controls | Significantly decreased (p < 0.05) | 14 and 30 weeks | [8] |

| IL-17 | Elevated in RA vs. Healthy Controls | Significantly decreased | 30 weeks | [9] |

| IL-17 | Elevated in RA vs. Healthy Controls | No significant change | 30 weeks | [8] |

| IL-23 | Elevated in RA vs. Healthy Controls | Significantly decreased (p<0.01) | 2, 14 weeks and 6 months | [10] |

| IFN-γ | Elevated in RA vs. Healthy Controls | No significant change reported | 12 weeks | [6] |

| Anti-Inflammatory | ||||

| IL-10 | Elevated in RA vs. Healthy Controls | No significant change reported | 12 weeks | [6] |

| IL-1 Receptor Antagonist (IL-1RA) | Elevated in RA vs. Healthy Controls | No significant change reported | 12 weeks | [6] |

Note: Cytokine concentrations can vary significantly between studies due to differences in patient populations, disease activity, and assay methodologies.

Table 2: Changes in Synovial Fluid Cytokine Concentrations in Rheumatoid Arthritis Patients Following Infliximab Treatment

| Cytokine | Baseline Concentration (pg/mL) (Median) | Post-Infliximab Concentration (pg/mL) (Median) | Key Observation | Reference |

| Pro-Inflammatory | ||||

| TNF-α | Elevated in RA | Decreased | Infliximab reduces local TNF-α | [3][6] |

| IL-1β | Elevated in RA | Decreased | Downregulation of IL-1 synthesis post-infliximab | [4] |

| IL-6 | Elevated in RA non-responders | Decreased in responders | High baseline IL-6 may predict non-response | [6] |

| IL-8 | Elevated in RA | Decreased | Reduction in chemokine expression | [4] |

| IL-17 | Elevated in RA | Decreased | Infliximab can reduce Th17-related cytokines | [11] |

| G-CSF | Elevated in RA responders | - | Higher baseline G-CSF in responders | [6] |

| Anti-Inflammatory | ||||

| IL-10 | Present in RA SF | - | No consistent change reported | [12] |

Signaling Pathways and Logical Relationships

The therapeutic effect of infliximab stems from its ability to disrupt the central role of TNF-α in the RA cytokine network. The following diagrams, generated using the DOT language, illustrate the key signaling pathways and the logical interplay of cytokines.

TNF-α Signaling Pathway in Rheumatoid Arthritis

Caption: TNF-α signaling cascade in rheumatoid arthritis.

Logical Relationship of Cytokine Network in RA and Infliximab's Intervention

Caption: Infliximab's disruption of the RA cytokine network.

Experimental Protocols for Cytokine Profiling

Accurate and reproducible measurement of cytokine levels is paramount in assessing the impact of infliximab. The following sections detail the methodologies for key experimental assays.

Sample Collection and Processing

Pre-analytical Considerations: Consistency in sample handling is critical to minimize variability in cytokine measurements.[13][14][15]

-

Serum: Collect whole blood in serum separator tubes. Allow to clot for 30-60 minutes at room temperature before centrifugation at 1000-2000 x g for 15 minutes at 4°C. Aliquot the serum and store at -80°C.[14]

-

Plasma: Collect whole blood in EDTA or citrate tubes. Avoid heparin as it can interfere with some immunoassays. Centrifuge at 1000-2000 x g for 15 minutes at 4°C within one hour of collection. Aliquot the plasma and store at -80°C.[14][15]

-

Synovial Fluid: Aspirate synovial fluid from the joint under sterile conditions.[16][17][18][19] Transfer to an EDTA tube to prevent clotting. Centrifuge at 2000 x g for 10 minutes to pellet cells and debris. Aliquot the supernatant and store at -80°C.[16]

Enzyme-Linked Immunosorbent Assay (ELISA)

ELISA is a widely used method for quantifying the concentration of a single cytokine in a sample.[5][9]

Detailed Protocol for TNF-α ELISA:

-

Plate Coating: Dilute the capture antibody against human TNF-α in coating buffer and add 100 µL to each well of a 96-well high-binding microplate. Incubate overnight at 4°C.

-

Washing: Aspirate the coating solution and wash the plate 3-5 times with 200 µL/well of wash buffer (e.g., PBS with 0.05% Tween-20).

-

Blocking: Add 200 µL of blocking buffer (e.g., PBS with 1% BSA) to each well and incubate for 1-2 hours at room temperature.

-

Washing: Repeat the washing step.

-

Sample and Standard Incubation: Prepare serial dilutions of the recombinant human TNF-α standard. Add 100 µL of standards, controls, and samples to the appropriate wells. Incubate for 2 hours at room temperature.

-

Washing: Repeat the washing step.

-

Detection Antibody Incubation: Add 100 µL of biotinylated detection antibody against human TNF-α to each well. Incubate for 1-2 hours at room temperature.

-

Washing: Repeat the washing step.

-

Enzyme Conjugate Incubation: Add 100 µL of streptavidin-horseradish peroxidase (HRP) conjugate to each well. Incubate for 30 minutes at room temperature in the dark.

-

Washing: Repeat the washing step.

-

Substrate Addition: Add 100 µL of TMB substrate solution to each well. Incubate for 15-30 minutes at room temperature in the dark, allowing for color development.

-

Stop Reaction: Add 50 µL of stop solution (e.g., 2N H₂SO₄) to each well.

-

Data Acquisition: Read the absorbance at 450 nm using a microplate reader.

-

Data Analysis: Generate a standard curve by plotting the absorbance values against the known concentrations of the standards. Calculate the concentration of TNF-α in the samples by interpolating their absorbance values from the standard curve.

Intracellular Cytokine Staining (Flow Cytometry)

This technique allows for the identification and quantification of cytokine-producing cells within a heterogeneous population, such as T-cell subsets in synovial fluid.[9][11]

Detailed Protocol for Intracellular Staining of T Cells:

-

Cell Stimulation: Isolate peripheral blood mononuclear cells (PBMCs) or synovial fluid mononuclear cells (SFMCs). Stimulate the cells for 4-6 hours with a cocktail such as phorbol 12-myristate 13-acetate (PMA) and ionomycin in the presence of a protein transport inhibitor (e.g., Brefeldin A or Monensin) to promote intracellular cytokine accumulation.

-

Surface Staining: Wash the cells with staining buffer (e.g., PBS with 2% FBS). Incubate the cells with fluorescently conjugated antibodies against surface markers (e.g., CD3, CD4, CD8) for 30 minutes at 4°C in the dark.

-

Washing: Wash the cells twice with staining buffer.

-

Fixation and Permeabilization: Resuspend the cells in a fixation/permeabilization buffer and incubate for 20 minutes at room temperature. This step cross-links proteins and creates pores in the cell membrane.

-

Washing: Wash the cells with permeabilization buffer.

-

Intracellular Staining: Resuspend the cells in permeabilization buffer containing fluorescently conjugated antibodies against intracellular cytokines (e.g., IFN-γ, IL-17). Incubate for 30 minutes at room temperature in the dark.

-

Washing: Wash the cells twice with permeabilization buffer.

-

Data Acquisition: Resuspend the cells in staining buffer and acquire the data on a flow cytometer.

-

Data Analysis: Analyze the data using flow cytometry software to gate on specific cell populations (e.g., CD4+ T cells) and determine the percentage of cells expressing the cytokine of interest.

Multiplex Bead Array Assay

Multiplex bead array assays, such as those using Luminex technology, enable the simultaneous quantification of multiple cytokines in a small sample volume.[20]

Detailed Protocol for Multiplex Cytokine Assay:

-

Plate Preparation: Pre-wet a 96-well filter plate with assay buffer and aspirate using a vacuum manifold.

-

Bead Addition: Vortex the antibody-coupled magnetic beads and add 25 µL to each well.

-

Washing: Wash the beads twice with wash buffer.

-

Sample and Standard Incubation: Add 50 µL of standards, controls, and samples to the appropriate wells. Incubate on a shaker for 2 hours at room temperature.

-

Washing: Wash the plate three times with wash buffer.

-

Detection Antibody Incubation: Add 25 µL of the biotinylated detection antibody cocktail to each well. Incubate on a shaker for 1 hour at room temperature.

-

Washing: Wash the plate three times with wash buffer.

-

Streptavidin-PE Incubation: Add 50 µL of streptavidin-phycoerythrin (PE) conjugate to each well. Incubate on a shaker for 30 minutes at room temperature.

-

Washing: Wash the plate three times with wash buffer.

-

Data Acquisition: Resuspend the beads in sheath fluid and acquire the data on a multiplex array reader.

-

Data Analysis: Use the instrument's software to generate standard curves for each cytokine and calculate the concentrations in the samples.

Experimental Workflow

A typical experimental workflow for investigating the impact of infliximab on cytokine profiles in RA patients is illustrated below.

Caption: A typical experimental workflow for cytokine profiling.

Conclusion

Infliximab profoundly impacts the cytokine profile in rheumatoid arthritis, primarily through the neutralization of TNF-α. This leads to a downstream reduction in key pro-inflammatory cytokines such as IL-1β, IL-6, and IL-17, contributing to the alleviation of synovial inflammation and a reduction in joint destruction. The methodologies outlined in this guide provide a robust framework for researchers and drug development professionals to accurately quantify these changes and further elucidate the complex immunomodulatory effects of infliximab and other anti-TNF therapies. A thorough understanding of these cytokine dynamics is essential for optimizing treatment strategies and developing novel therapeutic interventions for rheumatoid arthritis.

References

- 1. mdpi.com [mdpi.com]

- 2. Cytokines in the Pathogenesis of Rheumatoid Arthritis and Collagen-Induced Arthritis - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. spandidos-publications.com [spandidos-publications.com]

- 4. How does infliximab work in rheumatoid arthritis? - PMC [pmc.ncbi.nlm.nih.gov]

- 5. [PDF] Cytokine network and its manipulation in rheumatoid arthritis. | Semantic Scholar [semanticscholar.org]

- 6. academic.oup.com [academic.oup.com]

- 7. fredhutch.org [fredhutch.org]

- 8. Treatment with anti-TNF-alpha antibody infliximab reduces serum IL-15 levels in patients with rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Impact of treatment with infliximab on serum cytokine profile of patients with rheumatoid and psoriatic arthritis. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]

- 10. Influence of infliximab on cytokines network and markers of bone remodeling in rheumatoid arthritis patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Differences in synovial fluid cytokine levels but not in synovial tissue cell infiltrate between anti-citrullinated peptide/protein antibody-positive and –negative rheumatoid arthritis patients - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Synovial fluid cytokines in patients with rheumatoid arthritis or other arthritic lesions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Preanalytical factors and the measurement of cytokines in human subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. sanguinebio.com [sanguinebio.com]

- 15. Pre-analytical sample handling effects on blood cytokine levels: quality control of a COVID-19 biobank - PMC [pmc.ncbi.nlm.nih.gov]

- 16. eclinpath.com [eclinpath.com]

- 17. Synovial Fluid Analysis - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 18. Synovial Fluid Analysis: Purpose, Procedure, and Results [healthline.com]

- 19. Synovial fluid analysis: MedlinePlus Medical Encyclopedia [medlineplus.gov]

- 20. researchgate.net [researchgate.net]

The Infliximab Effect: A Technical Deep Dive into the Attenuation of NF-κB Activation

For Immediate Release

A Comprehensive Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the downstream effects of Infliximab on the activation of Nuclear Factor-kappa B (NF-κB), a pivotal transcription factor in the inflammatory cascade. By summarizing key quantitative data, detailing experimental methodologies, and visualizing complex biological pathways, this document serves as a critical resource for professionals in the fields of immunology, pharmacology, and drug development.

Executive Summary

Infliximab, a chimeric monoclonal antibody targeting Tumor Necrosis Factor-alpha (TNF-α), is a cornerstone in the treatment of various inflammatory diseases. Its therapeutic efficacy is largely attributed to its ability to neutralize TNF-α, thereby inhibiting the downstream signaling pathways that lead to inflammation. A primary target of this inhibition is the NF-κB signaling cascade. This guide elucidates the molecular mechanisms by which Infliximab attenuates NF-κB activation, presenting quantitative evidence of its impact on key signaling molecules and target gene expression. Detailed experimental protocols are provided to enable the replication and further investigation of these effects.

Infliximab's Mechanism of Action on the NF-κB Signaling Pathway

Infliximab functions by binding to both soluble and transmembrane forms of TNF-α, preventing its interaction with its receptors, TNFR1 and TNFR2.[1] This blockade is the initial step in a cascade of events that ultimately suppresses the activation of NF-κB.

The canonical NF-κB activation pathway is initiated by the binding of TNF-α to TNFR1, leading to the recruitment of TNFR-associated death domain (TRADD) and subsequently TNFR-associated factor 2 (TRAF2) and receptor-interacting protein kinase 1 (RIPK1). This complex then activates the IκB kinase (IKK) complex, which is composed of IKKα, IKKβ, and NEMO (NF-κB essential modulator). The activated IKK complex phosphorylates the inhibitory protein IκBα, targeting it for ubiquitination and subsequent degradation by the proteasome. The degradation of IκBα unmasks the nuclear localization signal on the p65/p50 NF-κB heterodimer, allowing its translocation to the nucleus where it binds to κB sites in the promoter regions of target genes, initiating the transcription of pro-inflammatory cytokines, chemokines, and adhesion molecules.[2]

Infliximab's neutralization of TNF-α disrupts this entire sequence of events, preventing the activation of the IKK complex and the subsequent phosphorylation and degradation of IκBα. This leads to the cytoplasmic retention of NF-κB, thereby inhibiting the transcription of its target genes.

Quantitative Analysis of Infliximab's Downstream Effects

The inhibitory effect of Infliximab on the NF-κB pathway has been quantified at multiple levels, from the stabilization of the inhibitory protein IκBα to the reduced expression of NF-κB target genes.

Effect on IκBα and Phosphorylated IκBα (pIκBα)

Studies have demonstrated that Infliximab treatment leads to an increase in the levels of IκBα and its isoform IκBγ in the intestinal mucosa of patients with Crohn's disease.[1] This is a direct consequence of the inhibition of the IKK complex, which prevents the phosphorylation and subsequent degradation of these inhibitory proteins. While specific fold-changes from this study were not reported, the increase was consistently detected in the majority of treated patients.[1]

In a preclinical model of breast cancer, treatment with Infliximab resulted in a noticeable decrease in the levels of phosphorylated IκBα (pIκBα) in tumor tissues, as observed through immunoblotting.[2] This reduction in pIκBα signifies a decrease in IκBα degradation and, consequently, reduced NF-κB activation.

| Parameter | Experimental System | Treatment | Observed Effect | Reference |

| IκBα and IκBγ Protein Levels | Intestinal biopsies from Crohn's disease patients | Infliximab | Increase detected in 5 out of 6 cases | [1] |

| Phosphorylated IκBα (pIκBα) Protein Levels | Breast tumor sections from a syngeneic mouse model | Infliximab | Visual decrease observed by immunoblot | [2] |

Table 1: Effect of Infliximab on IκBα and pIκBα Levels

Effect on NF-κB DNA Binding and Transcriptional Activity

Similarly, specific fold-change inhibition of NF-κB transcriptional activity from luciferase reporter assays directly measuring the effect of Infliximab is not detailed in the available literature. However, the downstream consequences on gene expression provide compelling evidence of inhibited transcriptional activity.

Effect on NF-κB Target Gene Expression

The ultimate consequence of Infliximab-mediated NF-κB inhibition is the downregulation of pro-inflammatory gene expression. In a syngeneic mouse model of breast cancer, Infliximab treatment led to a significant decrease in the mRNA levels of several NF-κB target genes within the primary tumor.

| Target Gene | Experimental System | Treatment | Fold Change in mRNA Expression (vs. Control) | p-value | Reference |

| TNF-α | Breast tumor sections from a syngeneic mouse model | Infliximab | ~0.5-fold decrease | < 0.05 | [2] |

| IL-6 | Breast tumor sections from a syngeneic mouse model | Infliximab | ~0.4-fold decrease | < 0.01 | [2] |

| IL-18 | Breast tumor sections from a syngeneic mouse model | Infliximab | ~0.6-fold decrease | < 0.05 | [2] |

Table 2: Effect of Infliximab on the Expression of NF-κB Target Genes

Experimental Protocols

The following are detailed methodologies for key experiments used to investigate the downstream effects of Infliximab on NF-κB activation.

Western Blotting for IκBα and Phosphorylated IκBα

This protocol is essential for determining the protein levels of IκBα and its phosphorylated form, providing insight into the stability of this inhibitory protein.

Methodology:

-

Nuclear and Cytoplasmic Extraction:

-

Treat cells with Infliximab at the desired concentration and for the appropriate duration.

-

Harvest cells and wash with ice-cold PBS.

-

Resuspend the cell pellet in a hypotonic buffer and incubate on ice to swell the cells.

-

Lyse the cell membrane by adding a detergent (e.g., NP-40) and vortexing.

-

Centrifuge to pellet the nuclei. The supernatant contains the cytoplasmic fraction.

-

Lyse the nuclear pellet with a high-salt nuclear extraction buffer to release nuclear proteins.

-

Clarify the nuclear extract by centrifugation.

-

-

Western Blotting:

-

Determine the protein concentration of the cytoplasmic and nuclear extracts using a BCA assay.

-

Denature equal amounts of protein by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE on a 10-12% polyacrylamide gel.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody specific for IκBα or pIκBα overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Perform densitometric analysis to quantify the band intensities, normalizing to a loading control such as β-actin or Lamin B1.

-

Luciferase Reporter Assay for NF-κB Transcriptional Activity

This assay provides a quantitative measure of NF-κB-dependent gene expression.

References

- 1. Increased levels of NF-kappaB inhibitors (IkappaBalpha and IkappaBgamma) in the intestinal mucosa of Crohn's disease patients during infliximab treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Infliximab, a Monoclonal Antibody against TNF-α, Inhibits NF-κB Activation, Autotaxin Expression and Breast Cancer Metastasis to Lungs - PMC [pmc.ncbi.nlm.nih.gov]

Infliximab's Dichotomous Interaction with Soluble and Transmembrane TNF-α: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Infliximab, a chimeric monoclonal antibody targeting tumor necrosis factor-alpha (TNF-α), has demonstrated significant therapeutic efficacy in a range of inflammatory conditions. Its mechanism of action, however, is multifaceted, extending beyond simple neutralization of soluble TNF-α (sTNF-α). A critical aspect of its therapeutic profile lies in its interaction with transmembrane TNF-α (tmTNF-α), which elicits distinct biological responses. This in-depth technical guide dissects the nuanced interactions of Infliximab with both sTNF-α and tmTNF-α, providing a comprehensive overview of the underlying molecular mechanisms, quantitative binding characteristics, and key experimental methodologies. This document is intended to serve as a valuable resource for researchers and professionals in the field of immunology and drug development, facilitating a deeper understanding of Infliximab's therapeutic actions and informing the development of next-generation anti-TNF-α biologics.

Introduction to Infliximab and Tumor Necrosis Factor-α

Tumor necrosis factor-alpha (TNF-α) is a pleiotropic cytokine that plays a central role in the inflammatory cascade.[1] It exists in two biologically active forms: a soluble 17-kDa homotrimer (sTNF-α) and a 26-kDa transmembrane form (tmTNF-α).[2][3] While sTNF-α primarily mediates systemic inflammatory effects, tmTNF-α acts as a cell surface-bound ligand and receptor, participating in cell-to-cell contact-dependent signaling.[4]

Infliximab is a chimeric monoclonal IgG1 antibody that binds with high affinity to both sTNF-α and tmTNF-α, effectively neutralizing their biological activities.[5][6] Its therapeutic applications span a range of autoimmune and inflammatory disorders, including rheumatoid arthritis, Crohn's disease, and psoriasis.[7][8] The clinical efficacy of Infliximab is attributed not only to the blockade of TNF-α signaling but also to its ability to induce specific cellular responses through its interaction with tmTNF-α.

Interaction with Soluble TNF-α (sTNF-α): Neutralization

The primary and most well-understood mechanism of Infliximab is its high-affinity binding to sTNF-α, which prevents the cytokine from interacting with its receptors, TNFR1 and TNFR2.[5][7] This neutralization of sTNF-α leads to the downregulation of subsequent inflammatory signaling pathways.

Quantitative Binding and Neutralization Data

The binding affinity and neutralizing capacity of Infliximab for sTNF-α have been quantified in numerous studies. The following table summarizes key quantitative data from the literature.

| Parameter | Value | Method | Reference |

| Binding Affinity (KD) to sTNF-α | |||

| 4.2 pM | KinExA | [9] | |

| 8.6 pM | KinExA | [9] | |

| Neutralization (IC50) | |||

| ~0.004 - 0.666 µg/mL | WEHI 164 cell-based apoptosis assay | [10] |

Experimental Protocol: TNF-α Neutralization Assay

A common method to determine the neutralizing activity of Infliximab is a cell-based apoptosis assay using a TNF-α sensitive cell line, such as the murine fibrosarcoma cell line WEHI 164.

Principle: WEHI 164 cells undergo apoptosis in the presence of TNF-α. The neutralizing antibody, Infliximab, will inhibit this TNF-α-induced cell death in a dose-dependent manner. Cell viability is typically measured using a colorimetric assay such as MTT or a luminescence-based assay for ATP content.

Detailed Methodology:

-

Cell Culture: Maintain WEHI 164 cells in an appropriate culture medium (e.g., RPMI 1640 supplemented with 10% FBS) at 37°C in a humidified 5% CO2 incubator.

-

Assay Preparation:

-

Neutralization Reaction:

-

In a separate plate or in the assay plate, pre-incubate the serially diluted Infliximab with the constant concentration of TNF-α for a defined period (e.g., 30-60 minutes) at 37°C.

-

Add 50 µL of the Infliximab/TNF-α mixture to the wells containing the WEHI 164 cells.[10]

-

-

Controls:

-

Cell control: Cells with medium only.

-

TNF-α control: Cells with TNF-α only (to determine maximum apoptosis).

-

Antibody control: Cells with the highest concentration of Infliximab only.

-

-

Incubation: Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator.

-

Viability Assessment:

-

Add a viability reagent (e.g., MTT, CellTiter-Glo®) to each well according to the manufacturer's instructions.

-

Measure the absorbance or luminescence using a plate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each Infliximab concentration relative to the control wells.

-

Plot the percentage of viability against the Infliximab concentration and determine the IC50 value (the concentration of Infliximab that inhibits 50% of TNF-α-induced cytotoxicity).

-

Interaction with Transmembrane TNF-α (tmTNF-α): Beyond Neutralization

Infliximab's interaction with tmTNF-α on the surface of immune cells triggers a range of biological effects that contribute significantly to its therapeutic efficacy. These include reverse signaling, complement-dependent cytotoxicity (CDC), and antibody-dependent cell-mediated cytotoxicity (ADCC).

Quantitative Binding Data for tmTNF-α

The binding affinity of Infliximab to tmTNF-α is comparable to its affinity for sTNF-α.

| Parameter | Value | Method | Reference |

| Binding Affinity (KD) to tmTNF-α | |||

| 468 pM | Radioimmunoassay on mTNF-transfected cells | [9] |

Reverse Signaling

Upon binding to tmTNF-α, Infliximab can act as a signaling molecule, initiating an "outside-to-inside" or "reverse" signaling cascade within the tmTNF-α-expressing cell. This signaling pathway can lead to several important outcomes, including apoptosis and the modulation of cytokine production.[11][12]

Infliximab-mediated reverse signaling can induce apoptosis in activated T lymphocytes and monocytes, which are key players in the inflammatory process of diseases like Crohn's disease.[11][13][14] This mechanism is thought to contribute to the rapid reduction of mucosal inflammation observed in patients treated with Infliximab.[13] The apoptotic pathway involves the activation of c-Jun N-terminal kinase (JNK) and caspases, and an increase in the pro-apoptotic proteins Bax and Bak.[11][12]

Infliximab-induced reverse signaling can also lead to the production of the anti-inflammatory cytokine Interleukin-10 (IL-10).[12][15] This effect contributes to the overall anti-inflammatory environment promoted by Infliximab treatment.

Complement-Dependent Cytotoxicity (CDC)

As an IgG1 antibody, Infliximab can activate the classical complement pathway upon binding to tmTNF-α on the cell surface.[14][16] This leads to the formation of the membrane attack complex (MAC) and subsequent lysis of the target cell.

Antibody-Dependent Cell-Mediated Cytotoxicity (ADCC)

The Fc portion of Infliximab can be recognized by Fcγ receptors (FcγR) on immune effector cells, such as natural killer (NK) cells.[14][16] This engagement triggers the release of cytotoxic granules from the effector cell, leading to the death of the tmTNF-α-expressing target cell.

Experimental Protocols for tmTNF-α Mediated Effects

Principle: Jurkat T cells, a human T lymphocyte cell line, can be stimulated to express tmTNF-α. Upon treatment with Infliximab, apoptosis can be measured using methods like Annexin V/Propidium Iodide (PI) staining followed by flow cytometry.

Detailed Methodology:

-

Cell Culture and Stimulation:

-

Culture Jurkat T cells in RPMI 1640 medium supplemented with 10% FBS.

-

To induce tmTNF-α expression, stimulate the cells with phorbol 12-myristate 13-acetate (PMA) and phytohemagglutinin (PHA) or with anti-CD3/CD28 antibodies for 24 hours.[13]

-

-

Infliximab Treatment:

-

Wash the stimulated cells and resuspend them in fresh medium.

-

Treat the cells with Infliximab (e.g., 10 µg/mL) or an isotype control antibody for a specified time (e.g., 24-48 hours).

-

-

Apoptosis Detection (Annexin V/PI Staining):

-

Harvest the cells and wash them with cold PBS.

-

Resuspend the cells in Annexin V binding buffer.

-

Add FITC-conjugated Annexin V and PI to the cell suspension.

-

Incubate for 15 minutes at room temperature in the dark.

-

Analyze the cells by flow cytometry.

-

-

Data Analysis:

-

Quantify the percentage of cells in early apoptosis (Annexin V positive, PI negative), late apoptosis (Annexin V positive, PI positive), and necrosis (Annexin V negative, PI positive).

-

Principle: This assay measures the ability of Infliximab to lyse tmTNF-α expressing target cells in the presence of complement. Cell lysis is often quantified by measuring the release of lactate dehydrogenase (LDH) or by using a fluorescent dye that is released from dead cells.

Detailed Methodology:

-

Assay Setup:

-

Plate tmTNF-α expressing target cells (e.g., transfected Jurkat cells) in a 96-well plate.

-

Add serial dilutions of Infliximab or an isotype control antibody to the wells.

-

-

Complement Addition:

-

Add a source of complement, typically normal human serum, to the wells at a final concentration of 10-25%.[3]

-

-

Incubation: Incubate the plate for 2-4 hours at 37°C.

-

Lysis Measurement (LDH Assay):

-

Centrifuge the plate and transfer the supernatant to a new plate.

-

Add the LDH reaction mixture according to the manufacturer's instructions.

-

Measure the absorbance at the appropriate wavelength.

-

-

Data Analysis:

-

Calculate the percentage of specific lysis using the formula: % Lysis = 100 x (Experimental release - Spontaneous release) / (Maximum release - Spontaneous release)

-

"Spontaneous release" is from target cells with complement only, and "maximum release" is from target cells lysed with a detergent.

-

Principle: This assay measures the ability of Infliximab to mediate the killing of tmTNF-α expressing target cells by effector cells.

Detailed Methodology:

-

Effector and Target Cell Preparation:

-

Isolate effector cells, such as peripheral blood mononuclear cells (PBMCs) or purified NK cells, from healthy donors.

-

Prepare tmTNF-α expressing target cells.

-

-

Assay Setup:

-

Plate the target cells in a 96-well plate.

-

Add serial dilutions of Infliximab or an isotype control antibody.

-

Add the effector cells at a specific effector-to-target (E:T) cell ratio (e.g., 25:1).

-

-

Incubation: Incubate the plate for 4-6 hours at 37°C.[17]

-

Lysis Measurement: Measure cell lysis using an LDH release assay or a chromium-51 release assay.

-

Data Analysis: Calculate the percentage of specific lysis as described for the CDC assay.

Comparative Analysis: sTNF-α vs. tmTNF-α Interactions

The dual action of Infliximab on both sTNF-α and tmTNF-α is crucial for its overall therapeutic effect. The following table provides a comparative summary of these interactions.

| Feature | Interaction with sTNF-α | Interaction with tmTNF-α |

| Primary Mechanism | Neutralization | Reverse Signaling, CDC, ADCC |

| Key Outcome | Inhibition of downstream inflammatory signaling | Induction of apoptosis, IL-10 production, cell lysis |

| Therapeutic Relevance | Reduction of systemic inflammation | Depletion of pathogenic immune cells at sites of inflammation |

Conclusion

Infliximab's therapeutic efficacy is a composite of its interactions with both soluble and transmembrane TNF-α. While the neutralization of sTNF-α is fundamental to its anti-inflammatory action, its engagement with tmTNF-α unleashes a distinct set of effector functions, including the induction of apoptosis and cell-mediated cytotoxicity. This multifaceted mechanism of action underscores the complexity of TNF-α biology and provides a compelling rationale for the potent and sustained clinical responses observed with Infliximab therapy. A thorough understanding of these dichotomous interactions is paramount for the rational design and development of future biologics targeting the TNF-α pathway. This guide provides a foundational resource for researchers to delve deeper into these mechanisms and to design robust experimental strategies to further elucidate the intricate biology of anti-TNF-α therapeutics.

References

- 1. Defective mucosal T cell death is sustainably reverted by infliximab in a caspase dependent pathway in Crohn’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Infliximab Activity and Neutralizing [healthcare.uiowa.edu]

- 3. bdbiosciences.com [bdbiosciences.com]

- 4. IL-10-Producing Infliximab-Specific T Cells Regulate the Antidrug T Cell Response in Exposed Patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. selleckchem.com [selleckchem.com]

- 6. Infliximab for intensification of primary therapy for patients with Kawasaki disease and coronary artery aneurysms at diagnosis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Infliximab induces apoptosis of monocytes and T lymphocytes in a human-mouse chimeric model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. Determination of the Relative Potency of an Anti-TNF Monoclonal Antibody (mAb) by Neutralizing TNF Using an In Vitro Bioanalytical Method - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Apoptosis of T cells and the control of inflammatory bowel disease: therapeutic implications - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Infliximab induces potent anti-inflammatory responses by outside-to-inside signals through transmembrane TNF-alpha - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Infliximab treatment induces apoptosis of lamina propria T lymphocytes in Crohn's disease - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. gut.bmj.com [gut.bmj.com]

- 16. Effects of infliximab on apoptosis and reverse signaling of monocytes from healthy individuals and patients with Crohn's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. stemcell.com [stemcell.com]

Infliximab's Role in Modulating Immune Cell Functions in Inflammatory Bowel Disease: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Inflammatory Bowel Disease (IBD), encompassing Crohn's Disease (CD) and Ulcerative Colitis (UC), is characterized by chronic inflammation of the gastrointestinal tract driven by a dysregulated immune response. A key mediator of this inflammation is Tumor Necrosis Factor-alpha (TNF-α), a pro-inflammatory cytokine. Infliximab, a chimeric monoclonal antibody targeting TNF-α, has revolutionized the management of IBD. This technical guide provides an in-depth analysis of Infliximab's mechanisms of action at the cellular and molecular level. It elucidates how Infliximab modulates the functions of various immune cells, including T lymphocytes, macrophages, and dendritic cells, to restore immune homeostasis in the gut. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes complex biological pathways to offer a comprehensive resource for researchers, scientists, and professionals involved in drug development.

Introduction

The pathogenesis of IBD involves a complex interplay of genetic susceptibility, environmental factors, and an aberrant immune response to the gut microbiota.[1][2] This leads to an overproduction of pro-inflammatory cytokines, with TNF-α playing a central role in orchestrating the inflammatory cascade.[1][2][3][4] TNF-α is primarily produced by activated macrophages and T lymphocytes in the inflamed mucosa.[1][5] It exerts its effects by binding to its receptors, TNFR1 and TNFR2, on various cell types, triggering downstream signaling pathways that perpetuate inflammation, induce tissue damage, and disrupt the intestinal epithelial barrier.[6][7]

Infliximab is a monoclonal antibody that specifically binds to both soluble and transmembrane forms of TNF-α with high affinity, effectively neutralizing its biological activity.[1][6][8] By blocking TNF-α, Infliximab interrupts the inflammatory cascade, leading to a reduction in gut inflammation and promoting mucosal healing.[9] This guide delves into the specific effects of Infliximab on the key immune cell populations implicated in IBD.

Modulation of T Lymphocyte Function

T lymphocytes, particularly CD4+ T helper (Th) cells, are critical drivers of the chronic inflammation in IBD. Infliximab exerts profound effects on T cell activation, proliferation, and survival.

Induction of T Cell Apoptosis

A primary mechanism of Infliximab is the induction of apoptosis (programmed cell death) in activated T lymphocytes. This is particularly significant as mucosal T cells in IBD patients are often resistant to apoptosis, leading to their accumulation in the gut.[1][7] Infliximab is thought to induce apoptosis primarily by binding to transmembrane TNF-α (mTNF) on the surface of activated T cells, which can trigger "reverse signaling" pathways.[10]

Studies have shown a significant increase in apoptotic (TUNEL-positive) CD3+ T cells in the colonic biopsies of Crohn's disease patients as early as 24 hours after Infliximab infusion.[11][12] In vitro studies using Jurkat T cells have demonstrated that Infliximab induces apoptosis in activated (CD3/CD28 stimulated) but not resting T cells, associated with an increased Bax/Bcl-2 ratio.[11][12] This selective elimination of activated T cells at the site of inflammation is a key factor in its therapeutic efficacy.

Inhibition of T Cell Activation and Proliferation

Infliximab has been shown to suppress T cell activation and proliferation. In vitro studies on peripheral blood mononuclear cells (PBMCs) from patients with active ulcerative colitis demonstrated that Infliximab reduced the expression of the activation marker CD25 on both CD4+ and CD8+ T cells.[13] Furthermore, it inhibited the proliferation of both CD4+ and CD8+ T cells in response to both polyclonal and antigen-specific stimulation.[13]

Modulation of T Helper Cell Differentiation and Cytokine Production

The inflammatory environment in IBD is often characterized by a dominance of Th1 and Th17 cells, which produce pro-inflammatory cytokines like IFN-γ and IL-17, respectively. Infliximab treatment has been shown to downregulate the Th1 response.[1] Studies have reported decreased production of IFN-γ by mucosal T cells from Crohn's disease patients following Infliximab treatment.[1] Infliximab also inhibits the secretion of IL-13 (a Th2 cytokine), IL-17A (a Th17 cytokine), and TNF-α itself from T cells.[13]

Impact on Regulatory T Cells (Tregs)